Cas no 1261893-63-3 (2-fluoro-5-(3-fluoro-2-methylphenyl)phenol)

2-fluoro-5-(3-fluoro-2-methylphenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-5-(3-fluoro-2-methylphenyl)phenol
- 3',4-Difluoro-2'-methyl[1,1'-biphenyl]-3-ol
- DTXSID20684169
- 2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95%
- 1261893-63-3
- MFCD18313632
-
- MDL: MFCD18313632
- インチ: InChI=1S/C13H10F2O/c1-8-10(3-2-4-11(8)14)9-5-6-12(15)13(16)7-9/h2-7,16H,1H3
- InChIKey: LOQABYOGMCXONY-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC=C1F)C2=CC(=C(C=C2)F)O
計算された属性
- せいみつぶんしりょう: 220.06997126g/mol
- どういたいしつりょう: 220.06997126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
2-fluoro-5-(3-fluoro-2-methylphenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB319664-5 g |
2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95%; . |
1261893-63-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB319664-5g |
2-Fluoro-5-(3-fluoro-2-methylphenyl)phenol, 95%; . |
1261893-63-3 | 95% | 5g |
€1159.00 | 2025-03-19 |
2-fluoro-5-(3-fluoro-2-methylphenyl)phenol 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
2-fluoro-5-(3-fluoro-2-methylphenyl)phenolに関する追加情報
2-Fluoro-5-(3-Fluoro-2-Methylphenyl)Phenol: A Comprehensive Overview
The compound 2-fluoro-5-(3-fluoro-2-methylphenyl)phenol, identified by the CAS number 1261893-63-3, is a highly specialized organic molecule with significant applications in various fields of chemistry. This compound has garnered attention due to its unique structural properties and potential uses in drug design, material science, and advanced chemical synthesis. Recent studies have highlighted its role in enhancing the efficiency of chemical reactions and its ability to serve as a versatile building block in organic synthesis.
The molecular structure of 2-fluoro-5-(3-fluoro-2-methylphenyl)phenol consists of a phenol ring substituted with fluorine atoms at specific positions, along with a methyl group attached to an adjacent aromatic ring. This arrangement imparts the molecule with distinct electronic and steric properties, making it highly reactive under certain conditions. Researchers have explored its reactivity in various solvent systems, revealing its potential as a catalyst in asymmetric synthesis and as a precursor for constructing complex aromatic frameworks.
Recent advancements in computational chemistry have allowed for detailed analysis of the electronic structure of 1261893-63-3. These studies have demonstrated that the fluorine substituents significantly influence the molecule's reactivity by altering the electron distribution across the aromatic rings. This understanding has been instrumental in designing more efficient synthetic pathways for this compound, reducing production costs and improving yield rates.
In terms of applications, 2-fluoro-5-(3-fluoro-2-methylphenyl)phenol has shown promise in the pharmaceutical industry as a key intermediate in the synthesis of bioactive compounds. Its ability to undergo various nucleophilic and electrophilic substitutions makes it an ideal candidate for constructing drug molecules with high specificity and potency. For instance, recent research has highlighted its role in developing novel anti-inflammatory agents and anticancer drugs.
Beyond pharmaceuticals, this compound has also found applications in material science, particularly in the development of advanced polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced thermal stability and mechanical strength. Scientists are currently exploring its potential as a monomer for synthesizing high-performance polymers suitable for use in aerospace and automotive industries.
The synthesis of CAS No 1261893-63-3 involves a multi-step process that typically begins with the preparation of intermediate aryl fluorides. Recent innovations in catalytic methods have streamlined this process, making it more environmentally friendly and cost-effective. Researchers have also investigated alternative routes using microwave-assisted synthesis, which has shown significant improvements in reaction efficiency and product purity.
In conclusion, 2-fluoro-5-(3-fluoro-2-methylphenyl)phenol is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and computational modeling, position it as a valuable tool for future innovations in chemistry. As research continues to uncover new possibilities for this compound, its role in shaping modern chemical science is expected to grow even further.
1261893-63-3 (2-fluoro-5-(3-fluoro-2-methylphenyl)phenol) 関連製品
- 1170882-19-5(1-ethyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-5-carboxamide)
- 899752-95-5(2-3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl-N-(4-methylphenyl)methylacetamide)
- 1212063-95-0((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate)
- 842144-08-5(tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate)
- 943107-51-5(1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid)
- 868680-28-8(1-ethyl-4-2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylpiperazine-2,3-dione)
- 82433-00-9(5-Isothiazolecarboxylic acid, 3-(3-methoxyphenyl)-)
- 2229459-02-1(3-methyl-2-(prop-2-yn-1-yl)pyridine)
- 103-95-7(Cyclamen aldehyde)
- 2680860-20-0(benzyl N-(4-bromothiophen-3-yl)carbamate)
